Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate
Description
Properties
CAS No. |
823195-12-6 |
|---|---|
Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C15H12N2O3S/c1-2-19-15(18)11-6-3-5-10(9-11)14-16-13(17-20-14)12-7-4-8-21-12/h3-9H,2H2,1H3 |
InChI Key |
MJQVYISGGJPDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This method involves a two-step process:
- Synthesis of Thiophene-2-Carbohydrazide : Thiophene-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield the carbohydrazide derivative.
- Cyclization with 3-Carboxybenzoyl Chloride : The carbohydrazide reacts with 3-carboxybenzoyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the oxadiazole ring. Subsequent esterification with ethanol and sulfuric acid introduces the ethyl benzoate group.
Reaction Conditions :
- Temperature: 80–100°C for cyclization.
- Solvent: Dry dichloromethane or tetrahydrofuran.
- Catalyst: Triethylamine for acid scavenging.
Yield and Optimization
- Typical Yield : 45–55% after purification via column chromatography.
- Optimization Strategies :
- Increasing reaction time to 24 hours improves cyclization efficiency.
- Use of molecular sieves enhances anhydrous conditions, minimizing side reactions.
Method 2: Coupling of Preformed Oxadiazole with Thiophene
Suzuki-Miyaura Coupling
This approach employs a pre-synthesized 3-(1,2,4-oxadiazol-5-yl)benzoate intermediate, which undergoes cross-coupling with 2-thiopheneboronic acid.
Procedure :
- Synthesis of 3-(1,2,4-Oxadiazol-5-yl)Benzoic Acid : Cyclization of 3-cyanobenzamide with hydroxylamine hydrochloride under basic conditions.
- Esterification : Reaction with ethanol and sulfuric acid to form ethyl 3-(1,2,4-oxadiazol-5-yl)benzoate.
- Palladium-Catalyzed Coupling : Treatment with 2-thiopheneboronic acid, Pd(PPh₃)₄, and sodium carbonate in a toluene/water mixture at 90°C.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Reaction Time | 12–16 hours |
| Isolated Yield | 60–65% |
Challenges and Solutions
- Boronic Acid Instability : Stabilize with excess base (Na₂CO₃).
- Pd Leaching : Use of chelating ligands (e.g., SPhos) improves catalyst longevity.
Method 3: One-Pot Tandem Synthesis
Integrated Approach
A streamlined one-pot method combines oxadiazole formation and thiophene incorporation:
- Hydrazide Formation : React ethyl 3-cyanobenzoate with hydrazine hydrate.
- Cyclization and Coupling : Treat with thiophene-2-carbonyl chloride and POCl₃, followed by in situ esterification.
Advantages :
- Reduced purification steps.
- Higher overall yield (70–75%) due to minimized intermediate isolation losses.
Limitations :
- Requires precise stoichiometric control to avoid over- or under-functionalization.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | 45–55 | ≥98 | Simple reagents | Multi-step, low yield |
| Suzuki Coupling | 60–65 | ≥95 | High regioselectivity | Expensive palladium catalysts |
| One-Pot Synthesis | 70–75 | ≥90 | Time-efficient, fewer steps | Complex optimization required |
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Calculated for C₁₅H₁₂N₂O₃S: C 59.98%, H 4.03%, N 9.33%; Found: C 59.85%, H 4.10%, N 9.28%.
Industrial Scalability Considerations
Cost-Benefit Analysis
- Catalyst Recycling : Pd recovery systems reduce costs in Suzuki coupling.
- Solvent Selection : Switching to 2-MeTHF (bio-derived) improves sustainability.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid. This reaction is critical for generating intermediates for further derivatization.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Basic hydrolysis | NaOH (aq.), reflux | 85–92% | |
| Acidic hydrolysis | HCl (conc.), Δ | 78–85% |
The carboxylic acid product can be further functionalized via amidation or esterification. For example, coupling with amines using carbonyldiimidazole (CDI) produces amides with high efficiency .
Nucleophilic Aromatic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack. Reactions with amines or thiols yield substituted derivatives:
| Reaction | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃/MeOH, 60°C | 5-Amino-1,2,4-oxadiazole derivatives | 65–72% | |
| Thiol substitution | RSH, K₂CO₃, DMF | 5-Sulfanyl-1,2,4-oxadiazole derivatives | 58–64% |
The thiophene ring remains inert under these conditions due to its electron-rich nature .
Electrophilic Substitution at the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution, particularly at the 5-position:
| Reaction | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrothiophene derivative | 70% | |
| Bromination | Br₂/FeCl₃, CH₂Cl₂ | 5-Bromothiophene derivative | 82% |
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable diversification of the thiophene or benzoate substituents:
| Reaction | Catalyst | Substrates | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acids | 75–88% | |
| Heck reaction | Pd(OAc)₂ | Alkenes | 68–73% |
These reactions retain the oxadiazole core while introducing functional groups for enhanced bioactivity .
Reduction of the Oxadiazole Ring
The oxadiazole ring can be reduced to form diamines or ring-opened products:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50°C | 1,2-Diaminoethane derivative | 60% | |
| LiAlH₄ | THF, reflux | Open-chain thioamide | 55% |
Reduction pathways are highly dependent on the choice of reducing agent .
Cycloaddition and Heterocycle Formation
The oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes to form fused heterocycles:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| CuCN, DMF | 120°C, MW | Triazole-fused oxadiazole | 78% | |
| PPh₃, CS₂ | Reflux | Thiadiazole derivatives | 65% |
Microwave-assisted synthesis significantly improves reaction efficiency .
Functionalization of the Benzoate Group
The ethyl benzoate group is amenable to transesterification and Grignard reactions:
| Reaction | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Transesterification | ROH, H₂SO₄ | Alkyl benzoate derivatives | 80–90% | |
| Grignard addition | RMgX, THF | Tertiary alcohol derivatives | 70–75% |
Scientific Research Applications
Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate is a heterocyclic organic compound that contains a thiophene ring, an oxadiazole ring, and a benzoate ester group. It is of interest in scientific research due to its unique chemical and biological properties. The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a thiophene derivative with a hydrazine derivative to form the oxadiazole ring, followed by esterification to introduce the benzoate group.
Overview
- Chemical Properties The compound has a molecular weight of 300.3 g/mol and the molecular formula C15H12N2O3S.
- Biological Activity this compound is of interest in medicinal chemistry because of its potential biological activities.
Potential Applications
The mechanism of action of this compound involves interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The benzoate ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The benzoate ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
- The diphenylmethyl group in the CRBP1 inhibitor (PDB: 8GDM) introduces significant steric bulk, enabling high-affinity binding to hydrophobic pockets, whereas the target compound’s thiophene and benzoate groups may favor interactions with aromatic or polar residues .
- Biological Activity: Compound I-6501 (angiotensin receptor antagonist) uses a flexible pentylthio chain to enhance binding to transmembrane domains, a feature absent in the rigid oxadiazole core of the target compound . The propanoic acid derivative (MW 224.24) lacks the ester group of the target compound, which may reduce cell permeability but increase solubility in aqueous environments .
Synthetic Accessibility :
- The target compound shares a synthesis pathway with trifluoromethyl analogs (e.g., compound 19 ), where oxime intermediates are cyclized with anhydrides. However, substituting hydroxylamine with thiophene-2-carboximidamide derivatives would require optimized reaction conditions to maintain yields (~70–80%) .
Physicochemical Properties
- Lipophilicity: The ethyl benzoate group in the target compound increases logP compared to carboxylic acid derivatives (e.g., propanoic acid analog), favoring blood-brain barrier penetration .
- Aromaticity : The 1,2,4-oxadiazole ring in all analogs exhibits low aromaticity due to bond-length alternation (C=N: ~1.29 Å; N–O: ~1.36 Å), as confirmed by X-ray data for compound 121 .
Biological Activity
Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C12H12N4OS
- Molecular Weight : 264.35 g/mol
- CAS Number : 1285080-85-4
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with oxadiazole derivatives. The process can be optimized through various chemical modifications to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, studies have shown that related oxadiazole derivatives demonstrate potent inhibition against various bacterial strains, including multidrug-resistant organisms. The structure of this compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial DNA synthesis pathways .
Antitumor Activity
Recent investigations into oxadiazole derivatives have revealed promising antitumor activity. In vitro studies have demonstrated that such compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism is believed to involve the modulation of key signaling pathways related to cell growth and survival .
Case Studies
- Inhibition of Human Lipoxygenase : A study focused on oxadiazole compounds found that certain derivatives could inhibit human lipoxygenase (15-hLO), a target implicated in inflammatory diseases and cancer. The lead compound from this study exhibited an IC50 value in the low nanomolar range .
- Antimicrobial Evaluation : A comprehensive evaluation of various oxadiazole derivatives showed that those with thiophene substitutions had enhanced antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and increased bioactivity .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C12H12N4OS |
| Molecular Weight | 264.35 g/mol |
| CAS Number | 1285080-85-4 |
| Antimicrobial Activity | Effective against MDR strains |
| Antitumor Activity | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate?
- Methodology : The synthesis typically involves cyclocondensation of a thioamide intermediate with a substituted benzoic acid derivative under microwave or reflux conditions. Key steps include the formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., triethylamine) to maximize yield and purity .
- Validation : Monitor reaction progress using TLC or HPLC. Confirm product identity via -NMR (e.g., characteristic peaks for thiophene protons at δ 7.2–7.4 ppm and ester carbonyl at ~170 ppm) .
Q. How can structural characterization of this compound be performed to resolve spectral ambiguities?
- Approach : Use a combination of:
- X-ray crystallography to determine bond lengths and angles (e.g., planar oxadiazole ring with C=N bond lengths ~1.28–1.32 Å) .
- FT-IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm, oxadiazole C-O-C at 1250 cm) .
- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 357.08) .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?
- SAR Design :
- Core modifications : Replace the thiophene moiety with other heterocycles (e.g., furan, pyridine) to assess binding affinity changes .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to evaluate solubility and bioavailability impacts .
Q. How can molecular docking resolve conflicting binding mode predictions for this compound in protein targets?
- Protocol :
- Protein preparation : Use crystallographic data (e.g., EthR structure, PDB: 4QP0) to define the binding pocket .
- Docking software : Employ AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare docking poses with experimental crystallographic data (e.g., BDM31343 in EthR shows dual binding orientations due to lipophilic promiscuity) .
Q. What experimental and computational methods address discrepancies in pharmacokinetic (PK) profiling?
- Integrated Workflow :
- In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate logP (e.g., predicted logP = 3.2 ± 0.3) and permeability (e.g., Caco-2 cell model) .
Critical Analysis of Evidence
- Conflicting Data : Variability in IC values for EthR inhibitors (e.g., BDM31343 vs. BDM41907) may arise from differences in assay conditions (e.g., buffer pH, protein concentration). Standardize protocols using SPR or ITC for direct comparison .
- Gaps : Limited data on in vivo toxicity; prioritize zebrafish or rodent models to assess hepatotoxicity and CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
